

An In-depth Technical Guide to the Physicochemical Properties of 6-Deoxyjacareubin

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Compound of Interest

Compound Name: 6-Deoxyjacareubin

Cat. No.: B042230

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **6-Deoxyjacareubin**, a pyranoxanthone natural product. The information presented herein is intended to support research, drug discovery, and development activities related to this compound.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **6-Deoxyjacareubin**. These values are a combination of experimentally determined and computationally predicted data.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₄ O ₅	[1] [2] [3] [4]
Molecular Weight	310.30 g/mol	[1] [2] [3]
Melting Point	211-213 °C	[1] [2]
Boiling Point (Predicted)	523.4 ± 50.0 °C	[1]
Density (Predicted)	1.410 ± 0.06 g/cm ³	[1]
XLogP3 (Lipophilicity)	3.7	[1] [5]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	5	[1] [5]
Topological Polar Surface Area	76.0 Å ²	[5]
Rotatable Bond Count	0	[5]
Exact Mass	310.08412354 u	[1]
Formal Charge	0	[5]
Complexity	528	[1]
LogS (Aqueous Solubility)	-3.555	[5]
Solubility Class (Predicted)	Moderately soluble	[5]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of natural products like **6-Deoxyjacareubin** are provided below. These are generalized standard protocols.

2.1. Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid crystalline compound using a digital melting point apparatus.

- Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C).
- Apparatus: Digital melting point apparatus, capillary tubes (one end sealed), mortar and pestle.
- Procedure:
 - Sample Preparation: Ensure the **6-Deoxyjacareubin** sample is completely dry and finely powdered using a mortar and pestle.
 - Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
 - Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get an estimated range.^[6]
 - Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.^{[6][7]}
 - Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting).^{[8][9]}
 - Reporting: The melting point is reported as the range between the onset and completion temperatures. For **6-Deoxyjacareubin**, this is 211-213 °C.^{[1][2]}

2.2. Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the shake-flask method, a standard procedure for determining the thermodynamic solubility of a compound.

- Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer) for an extended period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[\[10\]](#)
- Apparatus: Orbital shaker incubator, analytical balance, glass test tubes or flasks, centrifuge, filtration apparatus (e.g., syringe filters, 0.22 μm), UV-Vis spectrophotometer or HPLC system.
- Procedure:
 - Preparation: Add an excess amount of **6-Deoxyjacareubin** to a series of glass flasks containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution.
 - Equilibration: Seal the flasks and place them in an orbital shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a sufficient time (typically 24-48 hours) to reach equilibrium.[\[10\]](#)[\[11\]](#)
 - Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the solution by centrifugation or filtration.[\[10\]](#) Filtration should be performed carefully to avoid sample loss or temperature changes.
 - Quantification: Prepare a series of standard solutions of **6-Deoxyjacareubin** of known concentrations. Analyze the clear filtrate (saturated solution) and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry at the λ_{max} of the compound or HPLC.
 - Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of **6-Deoxyjacareubin** in the saturated solution. This concentration is the aqueous solubility of the compound under the specified conditions.

2.3. Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

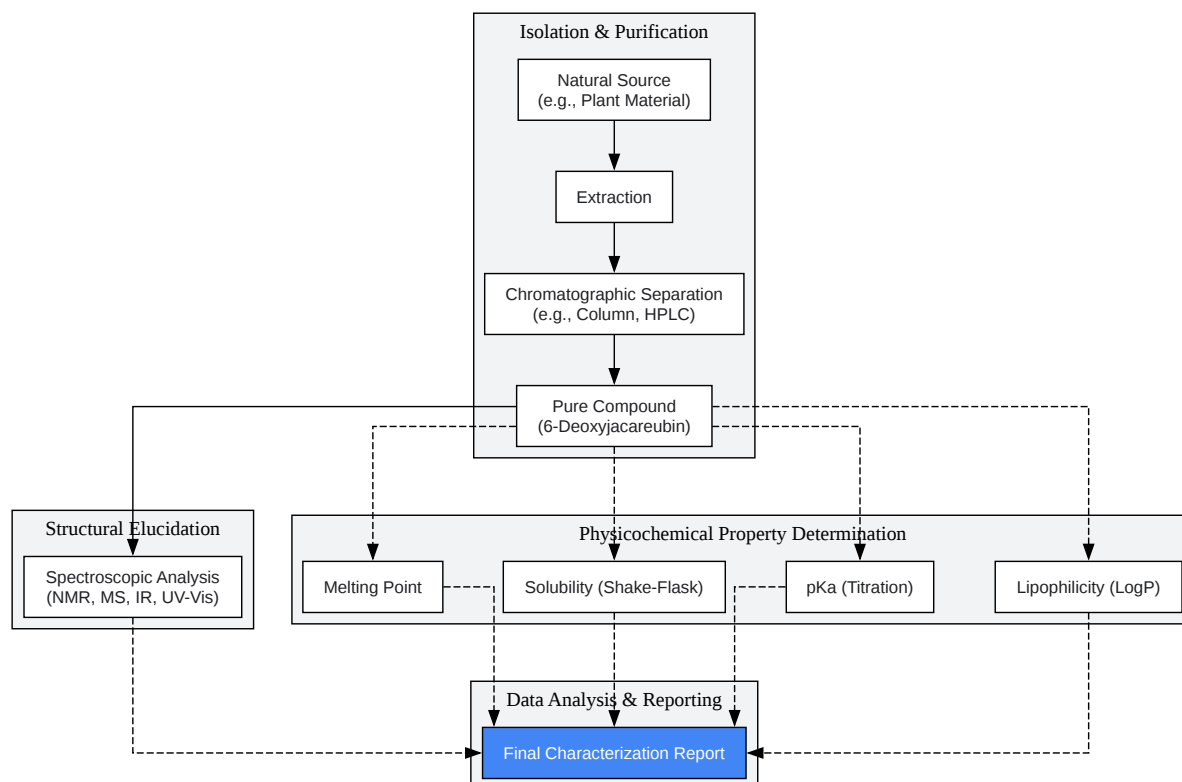
This protocol details the determination of the pKa of an ionizable compound through potentiometric titration.

- Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. In a potentiometric titration, the pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.^[12]
- Apparatus: Potentiometer with a calibrated pH electrode, magnetic stirrer, burette, titration vessel.
- Procedure:
 - Solution Preparation: Dissolve a precisely weighed amount of **6-Deoxyjacareubin** in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).^[13]^[14] Add an inert salt (e.g., KCl) to maintain constant ionic strength.^[13]
 - Titration Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.^[13]^[14]
 - Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
 - Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
 - Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest slope, which can be identified from the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$). The pKa is the pH at the half-equivalence point.^[15] The experiment should be repeated multiple times to ensure reproducibility.^[13]

Visualizations: Workflows and Signaling Pathways

3.1. General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the isolation and physicochemical characterization of a natural product like **6-Deoxyjacareubin**.

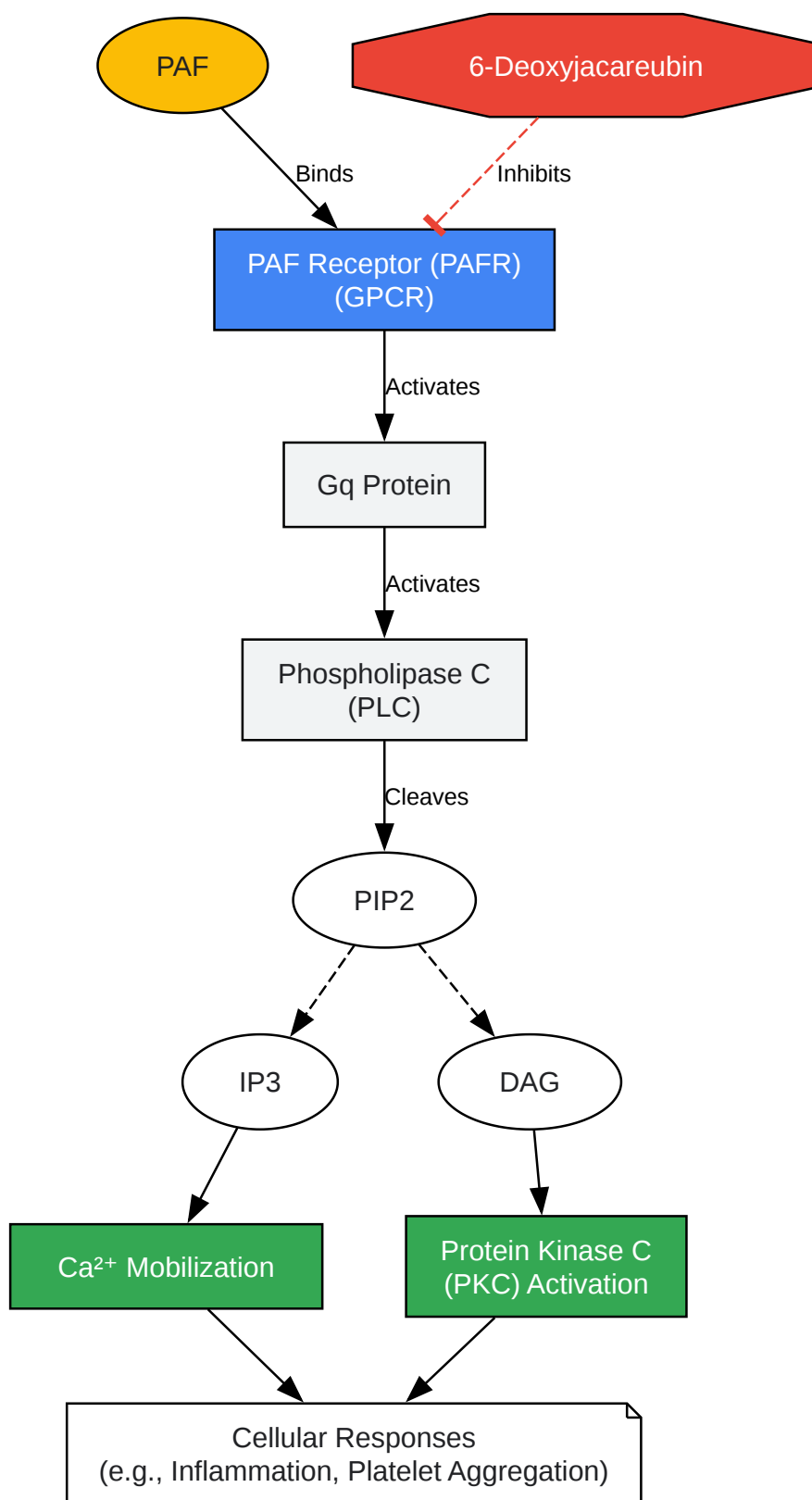


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Caption: Workflow for Natural Product Characterization.

3.2. Inhibition of Platelet-Activating Factor (PAF) Receptor Signaling

6-Deoxyjacareubin has been identified as an inhibitor of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). The diagram below shows the simplified PAFR signaling cascade and the point of inhibition.

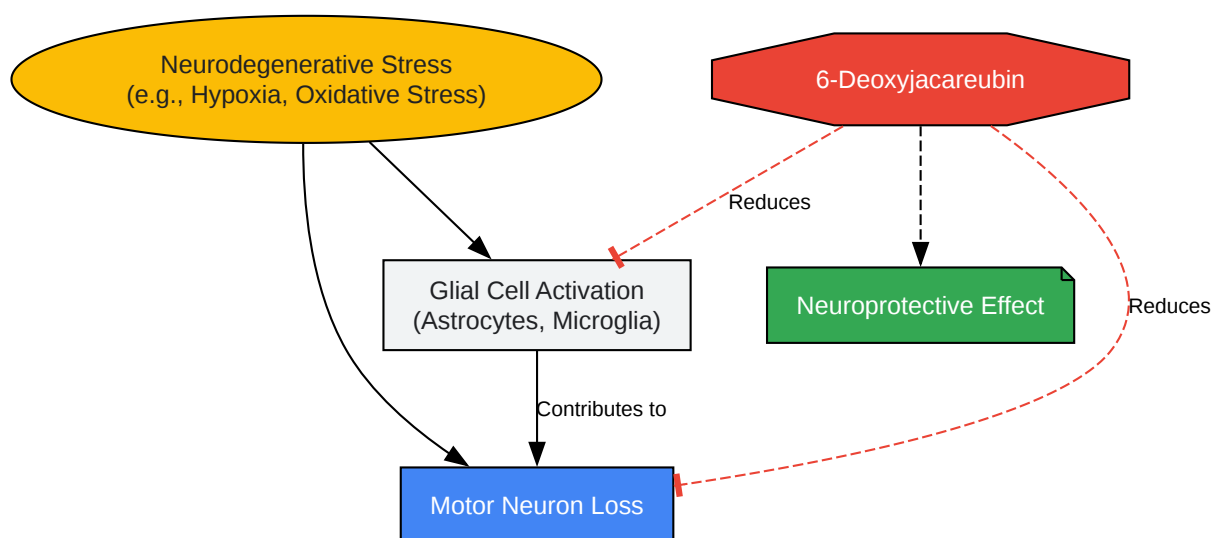


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Caption: **6-Deoxyjacareubin** inhibits PAF receptor signaling.

3.3. Proposed Neuroprotective Mechanism

Studies have shown that **6-Deoxyjacareubin** can ameliorate neurodegeneration by reducing motor neuron loss and glial activation in models of familial amyotrophic lateral sclerosis (ALS). [16] Glial cells play a crucial role in protecting neurons from oxidative stress. The following diagram illustrates this logical relationship.



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Caption: Neuroprotective action of **6-Deoxyjacareubin**.

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